molecular formula C18H16O3 B12647274 Equilenin-3,4-quinone CAS No. 170473-80-0

Equilenin-3,4-quinone

Cat. No.: B12647274
CAS No.: 170473-80-0
M. Wt: 280.3 g/mol
InChI Key: UQLMCUUQDJGQRD-KSSFIOAISA-N
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Description

Equilenin-3,4-quinone is a metabolite derived from equilenin, an estrogenic steroid produced by horses. It is a type of orthoquinone, which is formed through the metabolic oxidation of estrogens. This compound is known for its potential role in carcinogenic pathways, particularly in the context of breast cancer development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of equilenin-3,4-quinone typically involves the oxidation of equilenin. This can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid over-oxidation .

Industrial Production Methods

the process would likely involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

Equilenin-3,4-quinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Equilenin-3,4-quinone has several scientific research applications:

Mechanism of Action

Equilenin-3,4-quinone exerts its effects through the formation of depurinating adducts with DNA. This process involves the initial Michael addition of the quinone to purine nucleosides, followed by depurination and the formation of a stable adduct. These adducts can lead to point mutations and potentially contribute to cancer development .

Comparison with Similar Compounds

Equilenin-3,4-quinone is similar to other estrogenic quinones such as estrone-3,4-quinone and equilin-3,4-quinone. it is unique in its degree of unsaturation in the sterane ring “B”, which affects its reactivity and potential carcinogenicity .

List of Similar Compounds

Properties

CAS No.

170473-80-0

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

(13S,14S)-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,4,17-trione

InChI

InChI=1S/C18H16O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h2-4,6,14H,5,7-9H2,1H3/t14-,18-/m0/s1

InChI Key

UQLMCUUQDJGQRD-KSSFIOAISA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=O)C4=O

Canonical SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=O)C4=O

Origin of Product

United States

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